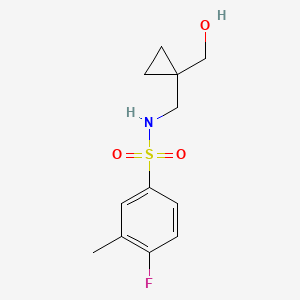

4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators, which have been shown to have a range of beneficial effects on the cardiovascular system. In

Scientific Research Applications

Single-Crystal X-ray and Solid-State NMR Characterization

The chemical compound AND-1184, related to 4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide, has been structurally investigated through single-crystal X-ray and solid-state NMR techniques. The study revealed that AND-1184 and its hydrochloride form exhibit monoclinic crystal systems. The solid-state NMR study, combined with quantum-chemical calculations, allowed for the assignment of all 13C and most 1H signals. The structure of MBS was defined as a completely rigid system without significant dynamic behaviors, while MBSHCl exhibited limited dynamic motion of the aromatic part of the molecule (Pawlak et al., 2021).

Synthesis and COX Inhibition

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom preserved COX-2 potency and notably increased COX1/COX-2 selectivity. This work led to the identification of JTE-522, a potent, highly selective, and orally active COX-2 inhibitor (Hashimoto et al., 2002).

Enantioselective Fluorination

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) was disclosed as a novel electrophilic fluorinating reagent, serving as a sterically demanding analogue of N-fluorobenzenesulfonmide (NFSI). NFBSI improved the enantioselectivity of the products for the cinchona alkaloid-catalyzed enantioselective fluorination of silylenol ether compared to the use of NFSI (Yasui et al., 2011).

properties

IUPAC Name |

4-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3S/c1-9-6-10(2-3-11(9)13)18(16,17)14-7-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJFTTZVXJWOJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CC2)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanophenyl)-2-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2446744.png)

![N-[(5-chloropyrazin-2-yl)methyl]-2-ethyl-6-methylmorpholine-4-carboxamide](/img/structure/B2446745.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2446746.png)

![3-[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2446750.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2446754.png)

![3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2446755.png)

![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2446765.png)

![5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2446766.png)